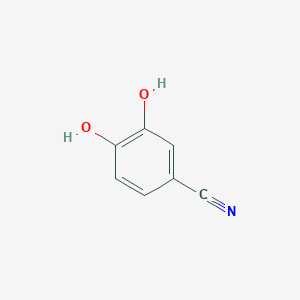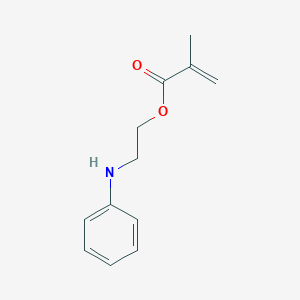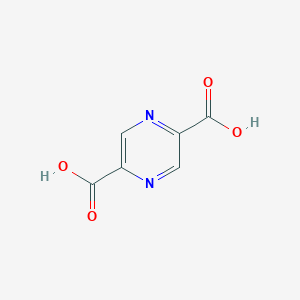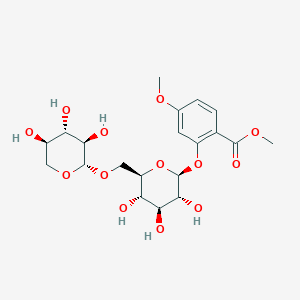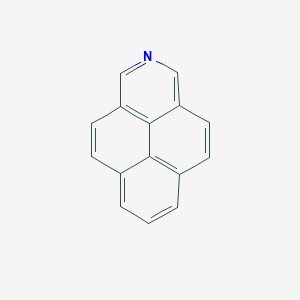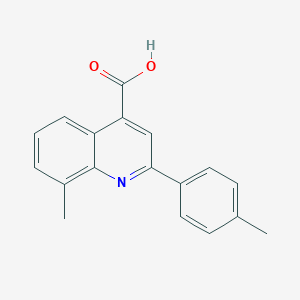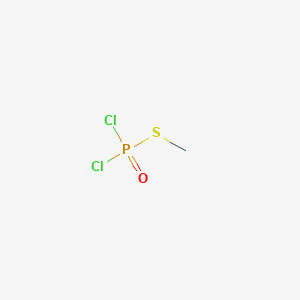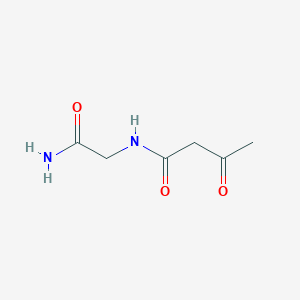
N-(2-Amino-2-oxoethyl)-3-oxobutyramide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-Amino-2-oxoethyl)-3-oxobutyramide, also known as AOBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. AOBA is a derivative of pyrrolidine-2,5-dione, which is a cyclic imide that has been extensively studied for its biological and pharmacological activities. AOBA has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations in lab experiments have been investigated.
作用机制
The mechanism of action of N-(2-Amino-2-oxoethyl)-3-oxobutyramide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. N-(2-Amino-2-oxoethyl)-3-oxobutyramide has been shown to inhibit the activity of proteases, such as HIV protease and HCV protease, by binding to the active site of the enzyme and preventing substrate binding. N-(2-Amino-2-oxoethyl)-3-oxobutyramide has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is an enzyme that is involved in the production of pro-inflammatory prostaglandins. In addition, N-(2-Amino-2-oxoethyl)-3-oxobutyramide has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), which is a transcription factor that regulates the expression of genes involved in inflammation and immune response.
生化和生理效应
N-(2-Amino-2-oxoethyl)-3-oxobutyramide has been shown to have various biochemical and physiological effects, including the induction of apoptosis, cell cycle arrest, and the inhibition of cell proliferation. N-(2-Amino-2-oxoethyl)-3-oxobutyramide has also been shown to regulate the expression of genes involved in stress response, inflammation, and immune response. In addition, N-(2-Amino-2-oxoethyl)-3-oxobutyramide has been shown to enhance the uptake of nutrients and improve the tolerance of plants to abiotic stress.
实验室实验的优点和局限性
N-(2-Amino-2-oxoethyl)-3-oxobutyramide has several advantages for lab experiments, including its high purity, stability, and solubility in water and organic solvents. N-(2-Amino-2-oxoethyl)-3-oxobutyramide is also relatively easy to synthesize using various methods. However, N-(2-Amino-2-oxoethyl)-3-oxobutyramide has some limitations for lab experiments, including its potential toxicity and the need for further investigation of its mechanism of action and physiological effects.
未来方向
There are several future directions for research on N-(2-Amino-2-oxoethyl)-3-oxobutyramide, including the investigation of its potential as a therapeutic agent for cancer, viral infections, and inflammatory diseases. Further research is also needed to elucidate the mechanism of action of N-(2-Amino-2-oxoethyl)-3-oxobutyramide and its physiological effects. In addition, the development of new methods for synthesizing N-(2-Amino-2-oxoethyl)-3-oxobutyramide and its derivatives may lead to the discovery of new applications in various fields, including agriculture and materials science.
合成方法
N-(2-Amino-2-oxoethyl)-3-oxobutyramide can be synthesized using various methods, including the reaction of N-(2-aminoethyl)maleimide with ethyl acetoacetate, the reaction of N-(2-aminoethyl)maleimide with ethyl cyanoacetate, and the reaction of N-(2-aminoethyl)maleimide with ethyl 2-cyano-3-oxobutanoate. The most common method for synthesizing N-(2-Amino-2-oxoethyl)-3-oxobutyramide is the reaction of N-(2-aminoethyl)maleimide with ethyl acetoacetate. In this method, N-(2-aminoethyl)maleimide is reacted with ethyl acetoacetate in the presence of a base catalyst, such as sodium ethoxide, to yield N-(2-Amino-2-oxoethyl)-3-oxobutyramide.
科学研究应用
N-(2-Amino-2-oxoethyl)-3-oxobutyramide has been extensively studied for its potential applications in various fields, including medicine, agriculture, and materials science. In medicine, N-(2-Amino-2-oxoethyl)-3-oxobutyramide has been investigated for its anticancer, antiviral, and anti-inflammatory activities. N-(2-Amino-2-oxoethyl)-3-oxobutyramide has been shown to inhibit the growth of cancer cells, including breast cancer, lung cancer, and colon cancer cells, by inducing apoptosis and cell cycle arrest. N-(2-Amino-2-oxoethyl)-3-oxobutyramide has also been shown to inhibit the replication of human immunodeficiency virus (HIV) and hepatitis C virus (HCV) by targeting the viral protease. In addition, N-(2-Amino-2-oxoethyl)-3-oxobutyramide has been shown to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
In agriculture, N-(2-Amino-2-oxoethyl)-3-oxobutyramide has been investigated for its potential as a plant growth regulator. N-(2-Amino-2-oxoethyl)-3-oxobutyramide has been shown to promote the growth of various crops, including rice, maize, and soybean, by enhancing root development and nutrient uptake. N-(2-Amino-2-oxoethyl)-3-oxobutyramide has also been shown to improve the tolerance of plants to abiotic stress, such as drought and salinity, by regulating the expression of stress-responsive genes.
In materials science, N-(2-Amino-2-oxoethyl)-3-oxobutyramide has been investigated for its potential as a building block for the synthesis of functional materials. N-(2-Amino-2-oxoethyl)-3-oxobutyramide has been used as a precursor for the synthesis of polyimides, which are high-performance polymers that have applications in various fields, including aerospace, electronics, and automotive industries.
属性
CAS 编号 |
19206-95-2 |
|---|---|
产品名称 |
N-(2-Amino-2-oxoethyl)-3-oxobutyramide |
分子式 |
C6H10N2O3 |
分子量 |
158.16 g/mol |
IUPAC 名称 |
N-(2-amino-2-oxoethyl)-3-oxobutanamide |
InChI |
InChI=1S/C6H10N2O3/c1-4(9)2-6(11)8-3-5(7)10/h2-3H2,1H3,(H2,7,10)(H,8,11) |
InChI 键 |
RNRMBJKSBHBTFK-UHFFFAOYSA-N |
SMILES |
CC(=O)CC(=O)NCC(=O)N |
规范 SMILES |
CC(=O)CC(=O)NCC(=O)N |
其他 CAS 编号 |
19206-95-2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






